Cas no 49615-54-5 (phenyl N-carbamoylcarbamate)
phenyl N-carbamoylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Ph ester-Allophanic acid
- phenyl N-carbamoylcarbamate
- 49615-54-5
- EN300-8138290
- SCHEMBL2186384
- Phenyl aminocarbonylcarbamate #
- phenylN-carbamoylcarbamate
- Allophanic acid, phenyl ester
- BOOLNDQTRIDYQF-UHFFFAOYSA-N
-
- MDL: MFCD20691125
- Inchi: 1S/C8H8N2O3/c9-7(11)10-8(12)13-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
- InChI Key: BOOLNDQTRIDYQF-UHFFFAOYSA-N
- SMILES: NC(NC(OC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 180.05349212Da
- Monoisotopic Mass: 180.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 81.4Ų
phenyl N-carbamoylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8138290-1.0g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95.0% | 1.0g |
$1485.0 | 2025-03-21 | |
| Enamine | EN300-8138290-0.05g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95.0% | 0.05g |
$344.0 | 2025-03-21 | |
| Enamine | EN300-8138290-0.1g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95.0% | 0.1g |
$515.0 | 2025-03-21 | |
| Enamine | EN300-8138290-0.25g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95.0% | 0.25g |
$735.0 | 2025-03-21 | |
| Enamine | EN300-8138290-0.5g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95.0% | 0.5g |
$1158.0 | 2025-03-21 | |
| Enamine | EN300-8138290-1g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95% | 1g |
$1485.0 | 2023-09-02 | |
| Enamine | EN300-8138290-2.5g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95.0% | 2.5g |
$2912.0 | 2025-03-21 | |
| Enamine | EN300-8138290-5g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95% | 5g |
$4309.0 | 2023-09-02 | |
| Enamine | EN300-8138290-10g |
phenyl N-carbamoylcarbamate |
49615-54-5 | 95% | 10g |
$6390.0 | 2023-09-02 | |
| 1PlusChem | 1P028FSM-50mg |
phenylN-carbamoylcarbamate |
49615-54-5 | 95% | 50mg |
$487.00 | 2024-05-01 |
phenyl N-carbamoylcarbamate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on phenyl N-carbamoylcarbamate
Phenyl N-Carbamoylcarbamate (CAS No. 49615-54-5): An Overview of Its Properties, Applications, and Recent Research
Phenyl N-carbamoylcarbamate (CAS No. 49615-54-5) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical sciences. This compound, also known as phenyl urea carbamate, is characterized by its unique chemical structure and diverse applications. In this comprehensive overview, we will delve into the properties, synthesis methods, biological activities, and recent research advancements associated with phenyl N-carbamoylcarbamate.
Chemical Structure and Physical Properties
Phenyl N-carbamoylcarbamate is a white crystalline solid with the molecular formula C9H10N2O3. Its molecular weight is 198.18 g/mol. The compound consists of a phenyl group attached to a carbamoylcarbamate moiety, which imparts unique chemical and physical properties. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The melting point of phenyl N-carbamoylcarbamate is around 160-162°C.
Synthesis Methods
The synthesis of phenyl N-carbamoylcarbamate can be achieved through various routes. One common method involves the reaction of phenyl isocyanate with urea in the presence of a suitable solvent. Another approach involves the reaction of phenyl carbamate with urea under appropriate conditions. These methods have been optimized to achieve high yields and purity levels, making them suitable for both laboratory-scale synthesis and industrial production.
Biological Activities and Applications
Phenyl N-carbamoylcarbamate has been studied for its potential biological activities, particularly in the context of pharmaceutical applications. Recent research has shown that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have demonstrated that phenyl N-carbamoylcarbamate can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, phenyl N-carbamoylcarbamate has also been investigated for its potential as an anticonvulsant agent. Preclinical studies have shown that it can effectively reduce seizure activity in animal models, suggesting its potential use in the management of epilepsy and other seizure disorders.
Toxicity and Safety Profile
The safety profile of phenyl N-carbamoylcarbamate is an important consideration for its potential therapeutic applications. Toxicological studies have indicated that this compound has low acute toxicity when administered orally or intraperitoneally in animal models. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safety.
Clinical Trials and Future Directions
The promising preclinical results for phenyl N-carbamoylcarbamate have led to increased interest in advancing this compound into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in human subjects. These trials aim to provide valuable insights into the pharmacokinetics and pharmacodynamics of phenyl N-carbamoylcarbamate, paving the way for further clinical development.
In parallel with clinical trials, ongoing research is focused on optimizing the formulation and delivery methods for phenyl N-carbamoylcarbamate. Novel drug delivery systems, such as nanoparticles and liposomes, are being explored to enhance the bioavailability and therapeutic efficacy of this compound.
Conclusion
Phenyl N-carbamoylcarbamate (CAS No. 49615-54-5) is a multifaceted compound with a wide range of potential applications in pharmaceutical sciences. Its unique chemical structure confers valuable biological activities, including anti-inflammatory and anticonvulsant properties. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential and pave the way for its use in treating various medical conditions.
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